

Application Notes and Protocols: Formulation of Cardanol-Based Friction Materials

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Compound of Interest		
Compound Name:	Cardanol	
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For: Researchers, Scientists, and Materials Development Professionals

Introduction to Cardanol in Friction Materials

Cardanol, a phenolic lipid derived from Cashew Nut Shell Liquid (CNSL), is a renewable and cost-effective resource gaining significant traction in the formulation of advanced friction materials.[1][2] Its unique chemical structure, featuring a phenolic ring and a long, unsaturated aliphatic side chain, imparts several desirable properties when used as a binder or modifier in friction composites, particularly as an alternative to conventional phenol-formaldehyde resins. [1][3]

The inclusion of **cardanol** in friction material formulations, typically for automotive brake pads and linings, offers numerous advantages. These include improved flexibility, enhanced thermal stability, reduced noise and judder, and a more stable coefficient of friction across a wide temperature range.[4][5][6] The long aliphatic chain acts as an internal plasticizer, which increases the material's toughness and reduces brittleness.[4] Furthermore, **cardanol**-based resins can be synthesized to be either novolac or resol types, allowing for tailored properties to meet specific performance requirements.[7]

These application notes provide detailed protocols for the synthesis of **cardanol**-based resins, the formulation of friction materials, and standardized testing procedures.



Part 1: Synthesis of Cardanol-Based Phenolic Resins

Cardanol can be polymerized with formaldehyde to create either novolac or resol resins, depending on the molar ratio of the reactants and the type of catalyst used.[7][8]

Experimental Protocol 1: Synthesis of Cardanol-Formaldehyde (CF) Novolac Resin

Novolac resins are produced with a molar excess of **cardanol** to formaldehyde under acidic conditions.[7]

- Apparatus Setup: Assemble a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser.[8]
- Reactant Charging: Charge the flask with cardanol and an acid catalyst (e.g., citric acid, oxalic acid, or malonic acid).[8][9][10] The typical catalyst concentration is 1 wt% based on the weight of the cardanol.[8]
- Heating: Raise the temperature of the mixture to 120°C while stirring.[8]
- Formaldehyde Addition: Once the temperature is stable, add formaldehyde (37% aqueous solution) dropwise over a period of 30 minutes.[8] The molar ratio of **cardanol** to formaldehyde should be maintained between 1:0.6 and 1:0.8.[3][7]
- Reaction: Maintain the reaction mixture at 120°C with vigorous stirring for approximately 5
 hours to complete the condensation reaction.[8]
- Purification: After the reaction, the resulting resin can be purified to remove unreacted monomers and the catalyst.

Experimental Protocol 2: Synthesis of Cardanol-Formaldehyde (CF) Resol Resin

Resol resins are synthesized using an excess of formaldehyde and an alkaline catalyst.[7]

Apparatus Setup: Use the same setup as for the novolac resin synthesis.



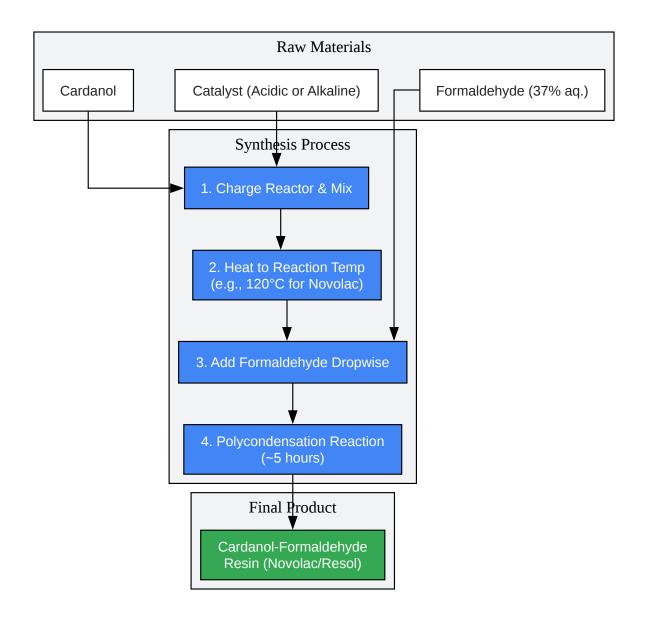
- Reactant Charging: Charge the flask with cardanol and an alkaline catalyst (e.g., ammonium hydroxide).
- Heating: Gently heat the mixture while stirring.
- Formaldehyde Addition: Add formaldehyde (37% aqueous solution). The molar ratio of **cardanol** to formaldehyde should be in the range of 1:1.25 to 1:1.50.[7]
- Reaction: Continue the reaction under controlled temperature until the desired viscosity is achieved. The reaction is typically less vigorous than the novolac synthesis.
- Purification: The resulting resol resin is ready for use in formulations.

Data Presentation: Synthesis Parameters

Resin Type	Cardanol: Formalde hyde (Molar Ratio)	Catalyst Type	Catalyst Concentr ation	Reaction Temperat ure	Reaction Time	Referenc e
Novolac	1:0.6 - 1:0.8	Acidic (Citric, Oxalic)	~1 wt% of Cardanol	120°C	~5 hours	[3][7][8]
Resol	1:1.25 - 1:1.50	Alkaline (NH4OH)	Varies	Controlled Heat	Varies	[7][11]

Visualization: Synthesis Workflow





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Caption: Workflow for the synthesis of **cardanol**-formaldehyde resin.

Part 2: Formulation of Friction Materials

A friction material is a multi-ingredient composite typically comprising a binder, reinforcing fibers, fillers, abrasives, and lubricants.



Data Presentation: Typical Friction Material Composition

Component	Material Example	Function	Typical Content (wt%)
Binder	Cardanol-Modified Phenolic Resin	Holds all ingredients together	10 - 20
Fibers	Aramid Fiber, Steel Fiber, Glass Fiber	Provides structural reinforcement	5 - 15
Fillers	Barium Sulfate, Cashew Friction Dust	Improves processability, reduces cost	20 - 40
Abrasives	Alumina, Silicon Carbide	Increases friction, cleans rotor surface	5 - 15
Lubricants	Graphite, Antimony Trisulfide	Stabilizes friction at high temperatures	5 - 15

Note: The exact composition can vary significantly based on the specific application (e.g., disc pad, drum lining) and desired performance characteristics.

Experimental Protocol 3: Preparation of a Cardanol-Based Brake Pad

This protocol outlines the standard procedure for manufacturing a brake pad sample for testing. [4]

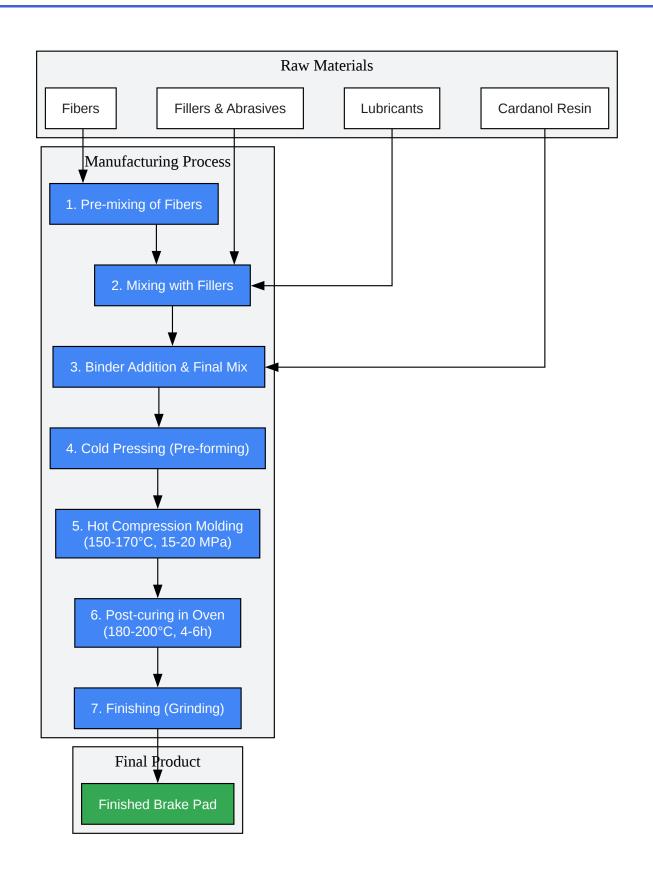
- Pre-mixing: In a high-speed mixer, dry mix the fibrous components (e.g., aramid and steel fibers) for 2-3 minutes to ensure uniform dispersion and opening of fiber bundles.[4]
- Main Mixing: Add the fillers, abrasives, and lubricants to the mixer and continue mixing for another 5-7 minutes to create a homogeneous dry mix.[4]
- Binder Addition: Gradually add the **cardanol**-modified phenolic resin (binder) to the dry mix while the mixer is running. Mix for an additional 10-15 minutes until a homogeneous, free-flowing compound is achieved.[4]



- Pre-forming: Place a weighed amount of the homogeneous mixture into a mold and coldpress it to create a pre-form of the desired shape.[4]
- Hot Compression Molding: Transfer the pre-form into a hot press. Cure the material at a temperature of 150-170°C under a pressure of 15-20 MPa for 10-15 minutes. This step polymerizes the resin, binding the components together.[4]
- Post-curing: After demolding the cured part, place it in an oven for post-curing at 180-200°C for 4-6 hours. This process ensures complete cross-linking of the resin, removes volatile compounds, and relieves internal stresses.[4]
- Finishing: The final brake pad is ground to the required thickness and may be chamfered or slotted as per specifications.[4]

Visualization: Friction Material Manufacturing Workflow





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Caption: Manufacturing workflow for **cardanol**-based friction materials.



Part 3: Characterization and Performance Testing

The performance of friction materials is evaluated using standardized tests to measure their tribological, mechanical, and thermal properties.

Experimental Protocol 4: Tribological Performance Testing (SAE J661)

The SAE J661 (Chase Machine) test is a widely used standard for evaluating the frictional characteristics of brake lining materials.[4]

- Sample Preparation: A test sample is cut to the specified dimensions from the finished friction material.[4]
- Burnishing: The sample undergoes a series of initial brake applications to ensure full contact with the testing drum.[4]
- Baseline Test: The initial coefficient of friction is measured at a specified temperature and pressure.[4]
- First Fade Test: The brake is applied repeatedly as the temperature is increased to simulate heavy braking conditions. The coefficient of friction is recorded at regular temperature intervals to assess its stability under heat (fade resistance).[4]
- First Recovery Test: After the fade test, the material is allowed to cool while periodic, light brake applications are made to observe the recovery of the friction coefficient.[4]
- Wear Test: The sample's thickness and weight are measured before and after a controlled series of brake applications to determine the wear rate.[4]
- Second Fade & Recovery: The fade and recovery cycle is often repeated to assess performance after the initial wear.[4]

Data Presentation: Performance Comparison

The inclusion of **cardanol** typically leads to improved and more stable performance compared to standard phenolic resins.[4]

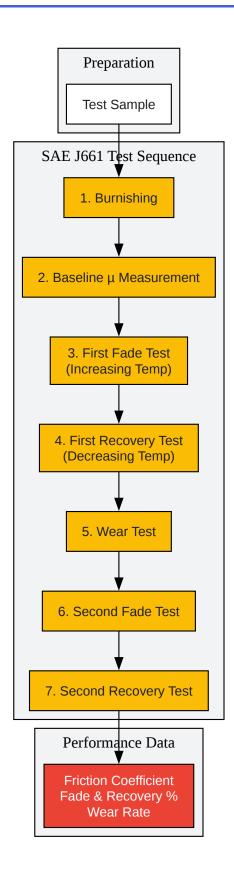


Property	Standard Phenolic Resin	Cardanol-Modified Resin	Unit
Coefficient of Friction (Normal)	0.40 - 0.45	0.42 - 0.48	μ
Fade Resistance (% Drop at High Temp)	25 - 35	15 - 25	%
Recovery Performance (% of Original μ)	85 - 95	95 - 105	%
Wear Rate	Higher	Lower	mg/cycle
Hardness	Higher / More Brittle	Lower / More Flexible	Shore D
Onset of Decomposition (TGA)	~300	~350	°C

Data is representative and may vary based on the specific formulation.

Visualization: SAE J661 Testing Workflow





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Caption: Standard workflow for SAE J661 tribological testing.



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